6-Bromo-1-chloro-4-methylphthalazine is a chemical compound with the molecular formula and a molecular weight of 257.51 g/mol. It is classified under the category of halogenated heterocycles, specifically phthalazines, which are known for their diverse applications in organic synthesis and medicinal chemistry. The compound features a bromine atom at the 6-position, a chlorine atom at the 1-position, and a methyl group at the 4-position of the phthalazine ring structure, which significantly influences its reactivity and biological activity .
The synthesis of 6-bromo-1-chloro-4-methylphthalazine typically involves bromination and chlorination processes applied to a phthalazine precursor. The general synthetic route includes:
These reactions are often conducted under specific temperature and pressure conditions to optimize yields and minimize side reactions. Industrially, these processes may utilize catalysts and optimized conditions to enhance efficiency .
The molecular structure of 6-bromo-1-chloro-4-methylphthalazine can be represented by several structural formulas:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 257.51 g/mol |
| IUPAC Name | 6-bromo-1-chloro-4-methylphthalazine |
| InChI | InChI=1S/C9H6BrClN2/c1-5-8-4-6(10)2-3-7(8)9(11)13-12-5/h2-4H,1H3 |
The unique positioning of the halogens and methyl group affects its electronic properties and sterics, thereby influencing its reactivity in various chemical reactions .
6-Bromo-1-chloro-4-methylphthalazine can undergo several types of chemical reactions:
These reactions are facilitated by the presence of reactive halogen substituents, making it a versatile intermediate in organic synthesis .
The mechanism of action for 6-bromo-1-chloro-4-methylphthalazine and its derivatives primarily involves their interaction with biological targets that may lead to various therapeutic effects. For instance:
This highlights its potential use in drug development, particularly in targeting diseases associated with angiogenesis .
| Property | Value |
|---|---|
| Appearance | Crystalline solid |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Solubility | Soluble in organic solvents |
| Property | Value |
|---|---|
| Stability | Stable under normal conditions |
| Reactivity | Reacts with nucleophiles due to halogen substituents |
These properties indicate that 6-bromo-1-chloro-4-methylphthalazine is a stable compound suitable for various applications in chemical synthesis and research .
6-Bromo-1-chloro-4-methylphthalazine has several scientific uses:
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: